![molecular formula C16H14N2O3 B5861347 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B5861347.png)
5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, also known as DPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DPO is a heterocyclic compound that contains an oxadiazole ring, which makes it an important molecule for various applications in the field of chemistry and biology.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds containing 5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole structures have been studied for their potential in antimicrobial and anti-proliferative applications. For instance, N-Mannich bases derived from 1,3,4-oxadiazoles exhibited significant inhibitory activity against various pathogenic bacteria and fungi. Additionally, some of these compounds demonstrated promising anti-proliferative activity against different cancer cell lines, including prostate, colorectal, and breast cancer cells (Al-Wahaibi et al., 2021).
Spectral Luminescent Properties
The spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been explored. These oxadiazoles exhibit high quantum yield luminescence in various solvents, indicating potential applications in optical and electronic devices (Mikhailov et al., 2018).
Photochemical Applications
The photochemistry of 1,2,4-oxadiazoles, including those related to the compound , has been researched, particularly their behavior in the presence of sulfur nucleophiles. This research has implications for the synthesis of 1,2,4-thiadiazoles and can be applied in photoinduced molecular rearrangements (Vivona et al., 1997).
Synthesis and Characterization
The synthesis of 5-substituted-1,2,4-oxadiazoles and their epimers has been described, demonstrating the versatility and adaptability of these compounds in chemical synthesis. Such studies are crucial in developing new pharmaceuticals and materials (Wu et al., 2000).
Basicity and Molecular Structure
Research on the basicity of phenyl- and methyl-substituted 1,2,4-oxadiazoles, including those similar to the compound , offers insights into their chemical properties. This information is vital for designing compounds with specific reactivity and stability (Trifonov et al., 2005).
Antimicrobial Activity
Various 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes studies on new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, highlighting their potential as antimicrobial agents (Mohana, 2013).
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-12-8-9-13(14(10-12)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLYWXSBBWPODL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.